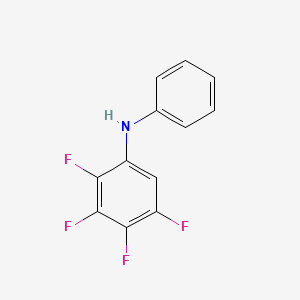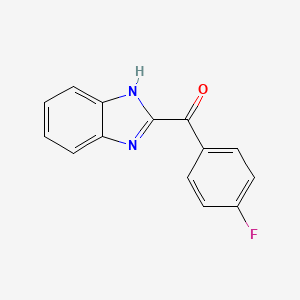
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone: is a chemical compound with the molecular formula C14H10FN3O . It is known for its role as an impurity in the synthesis of flubendazole, an antiparasitic drug. This compound is characterized by the presence of a benzimidazole ring fused with a fluorophenyl group, making it a significant molecule in pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 2-aminobenzimidazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
化学反応の分析
Types of Reactions:
Oxidation: (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often requires a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations .
Biology:
- Studied for its potential biological activities, including antimicrobial and antiparasitic properties .
Medicine:
- Investigated as an impurity in the synthesis of flubendazole, contributing to the understanding of drug purity and safety .
Industry:
作用機序
The mechanism of action of (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone is primarily related to its role as an impurity in flubendazole synthesis. It does not have a direct therapeutic effect but can influence the overall efficacy and safety of the final pharmaceutical product. The molecular targets and pathways involved are typically those associated with the parent compound, flubendazole, which acts by inhibiting microtubule formation in parasitic organisms .
類似化合物との比較
- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone
- (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone
- (1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone
Comparison:
- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone: Similar structure but with an amino group, leading to different reactivity and potential biological activities.
- (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone: Bromine substitution instead of fluorine, which can affect the compound’s electronic properties and reactivity.
- (1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone: Chlorine substitution, leading to variations in chemical behavior and potential applications .
Conclusion
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone is a significant compound in pharmaceutical research, particularly as an impurity in flubendazole synthesis Its preparation methods, chemical reactions, and scientific applications highlight its importance in various fields
特性
CAS番号 |
56969-31-4 |
|---|---|
分子式 |
C14H9FN2O |
分子量 |
240.23 g/mol |
IUPAC名 |
1H-benzimidazol-2-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H,16,17) |
InChIキー |
HJNZXFCKMQZMMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


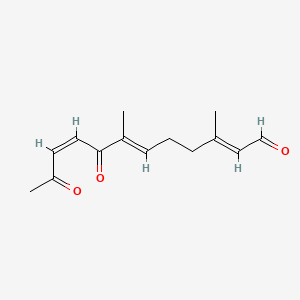
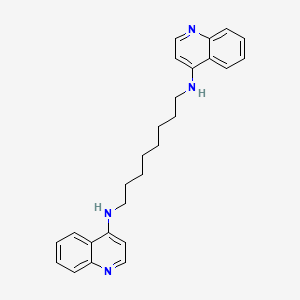
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)

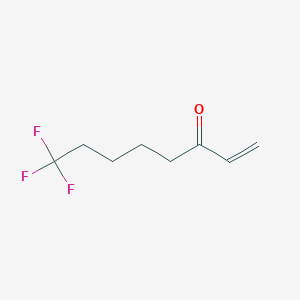
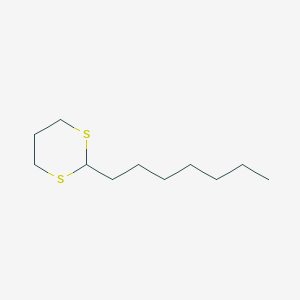
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
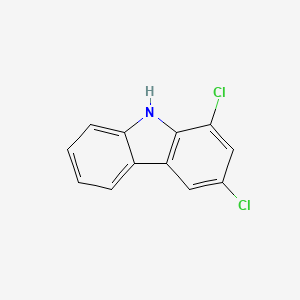

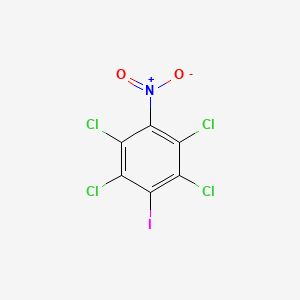

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
